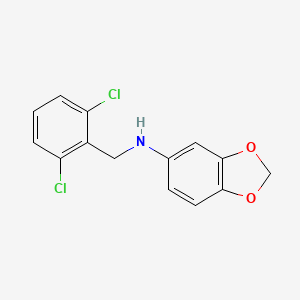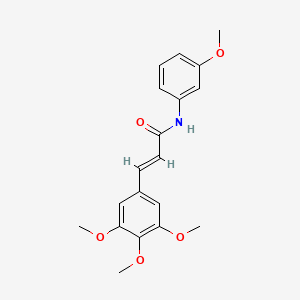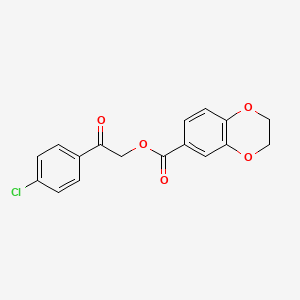
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide, also known as BNIPIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BNIPIT belongs to the class of hydrazide derivatives, which have been extensively studied for their various biological activities.
Mecanismo De Acción
The exact mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide exerts its biological activities by targeting various cellular pathways. For instance, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has also been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and their inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium. Moreover, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been reported to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their metabolic pathways.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the biosynthesis of mycolic acids. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been reported to possess antibacterial and antifungal activity by inhibiting the activity of various enzymes involved in bacterial and fungal metabolism. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide is relatively easy to synthesize and purify, making it a suitable candidate for further drug development. However, there are also some limitations associated with N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide. For instance, the exact mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. Moreover, the in vivo efficacy and toxicity of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide need to be evaluated in animal models before it can be considered for clinical trials.
Direcciones Futuras
There are several future directions for the research on N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide. One of the most promising directions is the development of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide-based drugs for the treatment of cancer and tuberculosis. Moreover, further studies are needed to explore the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide as an antibacterial and antifungal agent. Additionally, the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide needs to be further elucidated to identify its cellular targets and pathways. Furthermore, the in vivo efficacy and toxicity of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide need to be evaluated in animal models to determine its potential for clinical use. Finally, the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide derivatives with improved potency and selectivity is an area of active research.
Métodos De Síntesis
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide involves the reaction between 5-isopropyl-3-thiophenecarbohydrazide and 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization. The chemical structure of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide is confirmed by various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit a wide range of biological activities, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide as a promising lead compound for the development of novel drugs. For instance, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been shown to possess potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10(2)15-6-12(8-22-15)16(19)18-17-7-11-3-4-13-14(5-11)21-9-20-13/h3-8,10H,9H2,1-2H3,(H,18,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBYEKHXTKVNFC-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-(propan-2-yl)thiophene-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)







![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)


![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)